4-Chloro-2-(trifluoromethoxy)pyrimidine
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Overview
Description
4-Chloro-2-(trifluoromethoxy)pyrimidine is a pyrimidine derivative characterized by the presence of a chloro group at the 4-position and a trifluoromethoxy group at the 2-position on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable pyrimidine precursor is reacted with chlorinating and trifluoromethoxylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate the efficient introduction of functional groups onto the pyrimidine ring .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(trifluoromethoxy)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-Chloro-2-(trifluoromethoxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and materials with specialized properties
Mechanism of Action
The mechanism of action of 4-Chloro-2-(trifluoromethoxy)pyrimidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 4-Chloro-2-(trifluoromethyl)pyridine
- 2,4-Dichloropyrimidine
Uniqueness
4-Chloro-2-(trifluoromethoxy)pyrimidine is unique due to the presence of both chloro and trifluoromethoxy groups, which confer distinct chemical and physical properties. These functional groups enhance the compound’s reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
4-chloro-2-(trifluoromethoxy)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2O/c6-3-1-2-10-4(11-3)12-5(7,8)9/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGNOSGINDVSLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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